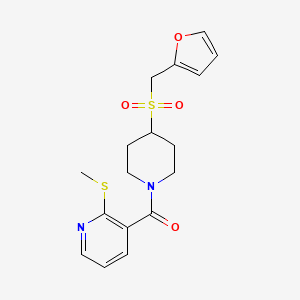

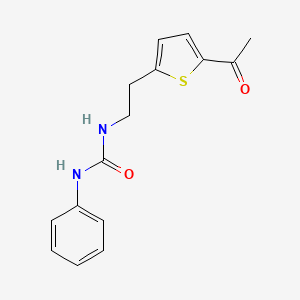

![molecular formula C16H17N3S2 B2778926 2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine CAS No. 478029-87-7](/img/structure/B2778926.png)

2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(allylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has a molecular formula of C16H15N3S2 and an average mass of 313.440 Da . This compound is part of a class of molecules that have shown inhibitory effects on the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amine derivatives has been studied . These studies have explored the structure-activity relationship of these compounds, particularly their interactions with the COX-2 enzyme .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cyt-bd, a key enzyme in Mycobacterium tuberculosis . The specific chemical reactions involving “2-(allylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine” are not detailed in the retrieved sources.Scientific Research Applications

- Researchers have explored the structure-activity relationship of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, including this compound .

- The synthesis of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, including this compound, involves an economically and environmentally advantageous method .

- Benzothieno[3,2-d]pyrimidin-4-one derivatives have been investigated for their pharmacological potential .

- The potential anti-inflammatory activity of related compounds was evaluated by determining the expression of COX-2 and inducible NO synthase (iNOS) .

Anti-Inflammatory Properties

Alternative Synthetic Methodology

Pharmacological Properties

Expression of COX-2 and iNOS

Prostaglandin and Interleukin Regulation

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which play a pivotal role in multiple physiological and pathological processes .

Mode of Action

The compound interacts with the active sites of the COX-2 enzyme, inhibiting its function . This interaction results in the reduction of prostaglandin production, thereby exerting its anti-inflammatory effects .

Biochemical Pathways

The inhibition of COX-2 affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This can result in reduced inflammation, as prostaglandins are key mediators of the inflammatory response.

Pharmacokinetics

The compound’s interaction with the cox-2 enzyme suggests it is able to reach its target site effectively .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the COX-2 enzyme, the compound reduces the production of prostaglandins, thereby mitigating the inflammatory response .

Action Environment

It is known that the expression levels of the cox-2 enzyme can vary between different cell types and conditions, which could potentially influence the compound’s efficacy .

Safety and Hazards

The safety and hazards associated with “2-(allylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine” are not detailed in the retrieved sources.

Future Directions

Thieno[3,2-d]pyrimidin-4-amine derivatives have shown promise as potential anti-inflammatory agents and selective COX-2 inhibitors . Some members of this class of compounds may also be promising for fluorescence imaging of cancer cells that express the COX-2 enzyme . Further in vitro and in vivo studies are needed to confirm these possibilities .

properties

IUPAC Name |

N-propan-2-yl-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S2/c1-4-9-20-16-18-13-11-7-5-6-8-12(11)21-14(13)15(19-16)17-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMBREBUZNWGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC2=C1SC3=CC=CC=C32)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid](/img/structure/B2778844.png)

![(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid](/img/structure/B2778847.png)

![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2778852.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate](/img/structure/B2778855.png)

![(5R,7S)-N-(1-Cyanocyclopentyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2778856.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2778857.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2778861.png)